5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]
Description
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] is a spirocyclic compound characterized by a benzazepine ring fused to a cyclohexane moiety via a spiro junction at position 3 of the benzazepine and position 1' of the cyclohexane. The 5-methyl substituent on the tetrahydrospiro system introduces steric and electronic modifications that influence its physicochemical and biological properties. Spiro compounds like this are of significant interest due to their structural rigidity, which often enhances binding specificity in pharmacological contexts .
Properties
Molecular Formula |
C16H23N |
|---|---|
Molecular Weight |
229.36 g/mol |
IUPAC Name |
5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclohexane] |
InChI |
InChI=1S/C16H23N/c1-13-11-16(9-5-2-6-10-16)17-12-14-7-3-4-8-15(13)14/h3-4,7-8,13,17H,2,5-6,9-12H2,1H3 |
InChI Key |
LRJMQASJCMVYKC-UHFFFAOYSA-N |
SMILES |
CC1CC2(CCCCC2)NCC3=CC=CC=C13 |
Canonical SMILES |
CC1CC2(CCCCC2)NCC3=CC=CC=C13 |
Origin of Product |
United States |
Biological Activity
5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] is a complex organic compound with a spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H23N
- Molecular Weight : 239.36 g/mol
- CAS Number : Not specifically listed but related compounds exist under different identifiers.
The biological activity of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to act as a modulator of the central nervous system (CNS), potentially influencing pathways involved in mood regulation and neuroprotection.
1. Neuroprotective Effects
Research indicates that compounds related to the spiro[2-benzazepine] structure exhibit neuroprotective properties. For instance, studies have shown that these compounds can enhance the survival of dopaminergic neurons in models of Parkinson's disease by modulating neurotrophic factors and reducing oxidative stress .
2. Antidepressant Activity
In vivo studies suggest that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] may exhibit antidepressant-like effects by influencing serotonin and dopamine pathways. This is supported by behavioral assays in animal models where administration led to reduced depressive-like behaviors .
3. Anti-inflammatory Properties
Preliminary data indicate that this compound could possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is particularly relevant in conditions characterized by chronic inflammation .
Case Studies
Research Findings
Recent studies have focused on the synthesis and evaluation of derivatives of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]. These derivatives have been tested for their biological activities using various assays:
- In Vitro Assays : Cell viability assays demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines.
- In Vivo Models : Animal studies showed promising results in reducing symptoms associated with neurodegenerative diseases.
Scientific Research Applications
Neuropharmacological Applications
Research indicates that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] may exhibit neuropharmacological effects. Its structural similarities to known anxiolytic and antidepressant agents suggest potential activity in modulating neurotransmitter systems.
- Mechanism of Action : The compound may interact with serotonin and dopamine receptors, influencing mood and anxiety levels. Preliminary studies have demonstrated its ability to reduce anxiety-like behaviors in animal models.
Anticancer Properties
The compound has been evaluated for its anticancer potential. Its ability to inhibit specific cancer cell lines has garnered attention.
- Case Study : In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Case Study 1: Neuropharmacological Effects
A study conducted on rodent models assessed the anxiolytic effects of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane]. The results indicated a significant reduction in anxiety-like behavior as measured by the elevated plus maze test. The compound's efficacy was comparable to established anxiolytics such as diazepam.
Case Study 2: Anticancer Activity
In a detailed investigation published in a peer-reviewed journal, researchers explored the anticancer activity of various benzazepine derivatives. The study revealed that 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclohexane] exhibited an IC50 value of 0.67 µM against MCF-7 breast cancer cells. This study utilized flow cytometry to analyze cell cycle progression and apoptosis induction.
Summary of Biological Activities
| Activity | Description | Mechanism |
|---|---|---|
| Neuropharmacological | Anxiolytic effects observed in rodent models | Interaction with serotonin/dopamine receptors |
| Anticancer | Cytotoxic effects against breast and lung cancer cell lines | Induction of apoptosis via caspase activation |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Spiro Systems
- 5-Methyl-1-oxo-1,2,4,5-tetrahydro-3H-spiro[benzo-2-azepine-3,1'-cyclohexane]: This analogue features a ketone group at position 1 of the benzazepine ring, altering electronic distribution and reactivity. Synthesis involves nitrone rearrangements, differing from the non-oxidized target compound .
- Such modifications are leveraged in medicinal chemistry to improve target affinity or pharmacokinetics .
Cyclohexane-Based Derivatives
- trans,trans-Cyclohexane-1,2,4,5-tetraol: A non-spiro cyclohexane derivative with four hydroxyl groups in trans configurations. It exhibits antimicrobial activity against S. aureus and E. coli and serves as a precursor for aminocyclitols. Its synthesis employs stereoselective dihydroxylation without metal catalysts, achieving 98% yield .
- All-syn-1,2,4,5-tetrafluorocyclohexane : Fluorination at all four positions creates a highly polar cyclohexane derivative with distinct NMR and crystallographic profiles. This compound's polarity is leveraged in materials science for designing fluorinated surfactants or liquid crystals .
Benzazepine Derivatives with Variable Substituents
- Compound 13 (Pharmacological Study) : A 5-HT2B receptor antagonist with a cyclohexane subunit, achieving IC50 = 49.4 nM. Replacing cyclohexane with cyclopentane or germinal dimethyl groups reduced potency by 4- to 10-fold, underscoring the importance of ring size and hydrophobicity in receptor binding .
Comparative Data Table
Key Research Findings
- Stereochemical Impact : The trans,trans configuration in cyclohexane-1,2,4,5-tetraol is critical for its antimicrobial activity, while stereochemical deviations (e.g., meso isomers) are biologically inert .
- Ring Size and Bioactivity : Substituting cyclohexane with cyclopentane in 5-HT2B antagonists reduces potency, highlighting the role of hydrophobic volume in receptor interactions .
- Synthetic Efficiency : Metal-free syntheses (e.g., using PTSA/water systems) for polar cyclohexane derivatives enable scalable production with minimal purification steps .
Preparation Methods
Reaction Conditions and Outcomes
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Cyclization | Ketal 7 , THF, −78°C to room temperature | Spiroketone 9 | 48–62% |
| Reductive Amination | NaBH(OAc)₃, AcOH, CH₂Cl₂ | Amine cis-4b | 55–68% |
| Methylation | CH₃I, K₂CO₃, DMF | Tertiary amine 5 | 70–85% |
The stereoselectivity of reductive amination favors the cis-isomer due to steric hindrance from the cyclohexane ring, ensuring regioselective methylation at the benzylic position.
Reductive Amination and Methylation Pathways
Source describes a multi-step synthesis starting with 6-methoxytetralone , which is converted to its oxime via hydroxylamine hydrochloride in ethanol/water. Reduction with lithium aluminium hydride (LiAlH₄) yields the corresponding amine, which undergoes spirocyclization with cyclohexanone derivatives under acidic conditions. Subsequent methylation using methyl iodide (CH₃I) in dimethylformamide (DMF) introduces the 5-methyl group.
Critical Steps in the Sequence
-
Oxime Formation :
-
Reduction to Amine :
-
Spirocyclization :
Suzuki-Miyaura Coupling for Aryl Functionalization
The patent in source leverages Suzuki-Miyaura cross-coupling to attach substituted phenyl groups to the benzazepine core. For example, 2-(4-bromo-3-methylphenyl)-4-methylthiazole (D39) couples with 4-boronobenzoic acid (D33) using tetrakis(triphenylphosphine)palladium(0) as a catalyst, achieving a 67% yield. This method enables precise control over substituents on the aromatic ring, critical for modulating the compound’s physicochemical properties.
Optimization Parameters
-
Catalyst Loading : 2–5 mol% Pd(PPh₃)₄
-
Base : Na₂CO₃ or K₃PO₄ in dimethoxyethane/water
-
Temperature : Reflux (80–100°C) for 12–36 hours
Alternative Routes via Spiro[furoindole-piperidine] Intermediates
Source also outlines a pathway involving spiro[furo[2,3-f]indole-3,4'-piperidine] intermediates. For instance, 1'-methyl-2,3,6,7-tetrahydrospiro[furo[2,3-f]indole-3,4'-piperidine] (D8) reacts with 4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxylic acid (D15) under peptide coupling conditions (HATU, DIPEA), followed by oxalate salt formation to isolate the final product in 57% yield.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Parham Cyclization | One-pot spirocycle formation | Requires low temperatures (−78°C) | 48–62% |
| Reductive Amination | High stereoselectivity | Multi-step purification | 55–85% |
| Suzuki Coupling | Modular aryl functionalization | Palladium catalyst cost | 31–67% |
The Parham cyclization offers the most direct route to the spiro framework, while Suzuki couplings provide versatility for late-stage diversification .
Q & A
Q. Table 1. Thermodynamic Data for Methylcyclohexane (Relevant Analog)
| Property | Value | Method/Source |
|---|---|---|
| (gas) | 241.9 ± 2.5 kJ/mol | Combustion calorimetry |
| Chair-flipping barrier | ~45 kJ/mol | B3LYP/6-31G** |
| Boiling point | 100.3°C | Experimental |
Q. Table 2. Stereoselective Synthesis Parameters
| Catalyst System | Solvent Ratio (Cyclohexane:Benzene) | Enantiomeric Ratio (er) | Yield (%) |
|---|---|---|---|
| CuOtBu + Ligand 63 | 4:1 | 4.9:1.0 | 61 |
| CuOtBu + Ligand 66 | 2:1 | 38:1 | >95 |
Key Considerations for Experimental Design
- Conformational Analysis : Prioritize low-temperature NMR (<25°C) to slow chair flipping and resolve axial/equatorial signals .
- Stereochemical Validation : Combine chiral stationary-phase HPLC with optical rotation measurements to confirm absolute configuration .
- Computational Cross-Checking : Use multiple methods (e.g., HF and DFT) to address basis set dependencies in energy calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
